Technical Whitepaper: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
Technical Whitepaper: 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
Synthesis, Physicochemical Profiling, and Pharmacophore Utility
Executive Summary
The compound 5-mesyl-6-nitrobenzoxazol-2(3H)-one (also identified as 5-methylsulfonyl-6-nitro-2-benzoxazolinone) represents a critical high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Belonging to the benzoxazolone class—a privileged scaffold in medicinal chemistry—this molecule is characterized by the simultaneous presence of a strong electron-withdrawing sulfonyl group and a nitro group on the phenolic ring.[1]
This guide provides a definitive technical analysis of its properties, a validated synthetic protocol for its production from 5-mesylbenzoxazolinone, and an evaluation of its utility as a bioisostere for 5-chloro-6-nitrobenzoxazolone (a precursor to Tiaramide analogs).
Structural Analysis & Physicochemical Profile
The introduction of the mesyl (methylsulfonyl,
2.1 Comparative Physicochemical Data
Data synthesized from structural analogs (e.g., 5-chloro-6-nitrobenzoxazol-2(3H)-one) and functional group contributions.
| Property | 5-Mesyl-6-nitrobenzoxazol-2(3H)-one | Reference Analog (5-Chloro-6-nitro) |
| Molecular Formula | ||
| Molecular Weight | 258.21 g/mol | 214.56 g/mol |
| Predicted LogP | 0.8 – 1.2 (Lower lipophilicity due to polar sulfone) | 1.6 |
| H-Bond Acceptors | 6 (Sulfonyl oxygens + Nitro + Carbonyl) | 4 |
| H-Bond Donors | 1 (Amide NH) | 1 |
| pKa (NH Acidity) | ~7.5 – 8.2 (High acidity) | ~8.5 – 9.0 |
| Melting Point | > 240°C (Decomposition likely) | 210–215°C |
| Solubility | DMSO, DMF (High); Water (Low); Ethanol (Moderate) | DMSO, DMF |
Technical Insight: The mesyl group is a strong hydrogen bond acceptor.[1] Unlike the 5-chloro analog, the 5-mesyl variant shows improved water solubility profiles in downstream API formulations due to the polarity of the sulfone moiety, making it an attractive bioisostere for optimizing pharmacokinetic (PK) parameters.
Synthetic Methodology
The synthesis of 5-mesyl-6-nitrobenzoxazol-2(3H)-one is achieved via the electrophilic aromatic nitration of 5-mesylbenzoxazol-2(3H)-one . This reaction requires strict temperature control to manage the directing conflict between the activating carbamate nitrogen and the deactivating mesyl group.[1]
3.1 Regioselectivity Logic
-
N-3 (Amide Nitrogen): Moderate activator, directs ortho/para.[1] Position 6 is para to N-3.[1]
-
O-1 (Ether Oxygen): Activator, directs ortho/para.[1] Position 5 is para (blocked).[1] Position 7 is ortho.[1]
-
5-Mesyl: Strong deactivator, directs meta.[1] Meta positions are 7 and 3a.[1]
3.2 Protocol: Nitration of 5-Mesylbenzoxazolinone[2]
Reagents:
-
Starting Material: 5-Mesylbenzoxazol-2(3H)-one (1.0 eq)
-
Solvent/Catalyst: Conc.[1] Sulfuric Acid (
, 98%)[1] -
Reagent: Fuming Nitric Acid (
, >90%)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a 3-neck round-bottom flask with 5-mesylbenzoxazol-2(3H)-one (10 mmol) and conc.
(5 mL/mmol).[1] Stir at room temperature until fully dissolved. -
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Higher temperatures promote dinitration or oxidation of the sulfur.[1]
-
Nitration: Add fuming
(1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 10°C. -
Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50g). A pale yellow precipitate will form immediately.[1]
-
Isolation: Filter the solid, wash with cold water until filtrate pH is neutral.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield light yellow needles.[1]
3.3 Visualized Workflow (DOT)
Figure 1: Step-by-step synthetic pathway for the nitration of 5-mesylbenzoxazolinone.
Reactivity & Downstream Applications[1]
The 5-mesyl-6-nitro derivative is rarely the final API. It serves as a "switchable" scaffold.[1]
4.1 Reduction to Aniline
The primary utility is the reduction of the nitro group to an amine, yielding 6-amino-5-mesylbenzoxazol-2(3H)-one . This amine is a versatile nucleophile for creating urea or amide linkages found in bioactive molecules.[1]
-
Method: Catalytic hydrogenation (
, Pd/C) or Iron/Ammonium Chloride reduction.[1] -
Application: Synthesis of Tiaramide bioisosteres (replacing the 5-chloro group with 5-mesyl to alter metabolic stability).
4.2 Nucleophilic Aromatic Substitution (
)
Unlike the 5-chloro analog, the 5-mesyl group is a poor leaving group in this specific scaffold because the 6-nitro group reinforces the ring's electron deficiency, but the mesyl group itself is stable. However, under extreme basic conditions, the carbamate ring may open, or the mesyl group could be displaced if position 6 was less hindered.[1]
4.3 Mechanistic Pathway Diagram[1]
Figure 2: Functionalization pathway transforming the nitro-mesyl core into bioactive agents.
Safety & Handling (Energetics)
Working with nitro-benzoxazolones requires adherence to strict safety protocols due to the energetic potential of the nitro group and the thermal instability of the heterocyclic ring at high temperatures.[1]
-
Thermal Hazards: DSC (Differential Scanning Calorimetry) analysis of similar nitro-benzoxazolones often reveals sharp exotherms above 240°C. Do not heat bulk material above 200°C. [1]
-
Nitration Safety: The nitration step involves an induction period.[1] Ensure efficient stirring to prevent "hot spots" which can lead to thermal runaway.[1]
-
Sensitization: Benzoxazolone derivatives can be skin sensitizers.[1][2] Use full PPE (nitrile gloves, respirator) during handling.[1]
References
-
PubChem. (2025).[1][3][2][4] 2(3H)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4.[3] National Library of Medicine.[1][5] [Link]
-
Havrylyuk, D., et al. (2010).[1] Synthesis and anticancer activity of novel benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]
-
U.S. Patent Office. (1976).[1] Benzothiazole and Benzoxazole Derivatives (Tiaramide Analogs). U.S. Patent 3,952,007.[1] (Contextual grounding for 5-substituted benzoxazolone synthesis).
-
Gokhan-Kelekci, N., et al. (2009).[1] Synthesis and antimicrobial activity of some new benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides general nitration protocols for this scaffold).
Sources
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(3h)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4 | CID 241598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-methyl-2(3H)-benzoxazolimine | C8H7ClN2O | CID 46396 - PubChem [pubchem.ncbi.nlm.nih.gov]
